

A Technical Guide to Mixed Oxidation States in Vanadium Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vanadium(II) oxide	
Cat. No.:	B088964	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of mixed oxidation states in vanadium oxides, a class of materials exhibiting a rich variety of structural, electronic, and catalytic properties. The ability of vanadium to exist in multiple oxidation states, often simultaneously within a single compound, gives rise to a fascinating array of functionalities with potential applications in fields ranging from catalysis to energy storage and beyond. This document details the synthesis, characterization, and fundamental properties of these materials, with a focus on providing actionable data and experimental protocols for researchers.

Introduction to Mixed-Valence Vanadium Oxides

Vanadium oxides are renowned for the diversity of their stoichiometries and crystal structures, largely due to vanadium's accessible oxidation states, most commonly +2, +3, +4, and +5.[1][2] While some vanadium oxides feature a single oxidation state (e.g., V_2O_3 , VO_2 , V_2O_5), a significant number are mixed-valence compounds, containing vanadium ions in at least two different oxidation states.[3] These mixed-valence oxides are broadly categorized into two main homologous series:

• Magnéli Phases (V_nO_{2n-1}): These phases exist between VO₂ and V₂O₃ and are formed by crystallographic shear structures based on the rutile lattice.[4][5] They are characterized by the presence of both V³⁺ and V⁴⁺ ions.



Wadsley Phases (V_nO_{2n+1}): Found between VO₂ and V₂O₅, these phases contain a mixture of V⁴⁺ and V⁵⁺ ions.[4][6]

Another important class of mixed-valence vanadium compounds are the vanadium oxide bronzes ($M_xV_2O_5$), where an intercalated metal ion (M) donates electrons to the V_2O_5 lattice, resulting in the reduction of some V^{5+} to V^{4+} .[7][8]

The presence of mixed oxidation states is intrinsically linked to many of the unique properties of vanadium oxides, including their catalytic activity in redox reactions, high electrical conductivity in certain phases, and the occurrence of metal-insulator transitions (MITs).[1][9]

Synthesis of Mixed-Valence Vanadium Oxides

The synthesis of vanadium oxides with specific mixed-valence states requires precise control over reaction conditions. The choice of precursor, temperature, pressure, and reaction atmosphere dictates the final stoichiometry and crystal structure of the material.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing a wide range of nanostructured vanadium oxides with mixed valency.[10][11] This technique involves a chemical reaction in a sealed, heated aqueous solution.

Experimental Protocol: Hydrothermal Synthesis of V₆O₁₃

This protocol is adapted from the synthesis of Al/Cr-doped V₆O₁₃.[4]

- Precursor Solution Preparation:
 - Dissolve 1.25 g of oxalic acid dihydrate (C₂H₂O₄·2H₂O) and 0.4 g of vanadium pentoxide (V₂O₅) in 20 mL of deionized water.
 - Stir the mixture at 80°C in a water bath until a clear blue solution is formed, indicating the reduction of V⁵⁺ to V⁴⁺.
- Hydrothermal Reaction:
 - Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.



- Seal the autoclave and heat it to 180°C for 24 hours.
- Product Recovery:
 - Allow the autoclave to cool to room temperature naturally.
 - Filter the resulting precipitate, wash it with deionized water and ethanol, and dry it in a vacuum oven at 60°C for 12 hours.

Sol-Gel Synthesis

The sol-gel method offers a low-temperature route to homogeneous, high-purity vanadium oxide materials, including vanadium oxide bronzes.[12][13]

Experimental Protocol: Sol-Gel Synthesis of Sodium Vanadium Oxide Bronze (NaV2O5)

This protocol is based on the synthesis of various alkali metal vanadium bronzes.[12][14]

- Sol Formation:
 - Dissolve V₂O₅ and Na₂SO₄ powders in the desired stoichiometric ratio in a 10% hydrogen peroxide (H₂O₂) solution at 275 K. This reaction is exothermic and should be cooled.
- Gelation:
 - Heat the resulting sol to 350 K to promote the dissociation of peroxide compounds and the formation of a gel.
- Film Deposition (Optional):
 - The produced gel can be deposited onto a substrate (e.g., Ni) using a screen-printing method.
- Drying and Annealing:
 - Dry the gel in air at room temperature.
 - Heat the dried xerogel to 580-780 K in an oxygen atmosphere to remove water and form the crystalline bronze.



Chemical Vapor Deposition (CVD)

CVD is a powerful technique for depositing high-quality, uniform thin films of vanadium oxides. By controlling the precursor flow rates and deposition temperature, different phases can be selectively grown.[9][14]

Experimental Protocol: Atmospheric Pressure CVD of VO2 Thin Films

This protocol is adapted from the synthesis of thermochromic VO₂ thin films.[9][14]

- Precursor and Reactor Setup:
 - Use vanadium tetrachloride (VCl₄) and ethyl acetate (EtAc) as precursors.
 - Maintain a cold-wall atmospheric pressure CVD reactor with a deposition temperature of 550°C.
 - Heat the precursor bubblers and gas lines to prevent condensation.
- Deposition:
 - Introduce the precursors into the reactor with a carrier gas (e.g., nitrogen).
 - Control the molar flow rates of VCl₄ and EtAc to achieve the desired stoichiometry. For example, a molar flow ratio of 2:1 (VCl₄:EtAc) can be used.[9]
 - The total volume flow rate of the carrier gas should be maintained at a constant value (e.g., 23.2 L min⁻¹).[9]
- Cooling:
 - After the desired deposition time, cool the reactor to room temperature under an inert gas flow.

Characterization of Mixed Oxidation States

Determining the precise ratio of different vanadium oxidation states is crucial for understanding and tailoring the properties of these materials. X-ray Photoelectron Spectroscopy (XPS) and



Raman Spectroscopy are two of the most powerful techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of a material. The binding energy of the V 2p core level is highly sensitive to the oxidation state of the vanadium atom.

Experimental Protocol: XPS Analysis of Vanadium Oxides

- Sample Preparation:
 - Ensure the sample surface is clean and representative of the bulk material. For powdered samples, press them into a pellet. For thin films, ensure they are free of surface contamination.
 - Note that some vanadium oxides can be reduced under ultra-high vacuum or by the X-ray beam itself.[15]
- Data Acquisition:
 - Acquire high-resolution spectra of the V 2p and O 1s regions.
 - Use a monochromatic X-ray source (e.g., Al Kα) to minimize spectral broadening.
- Data Analysis and Peak Fitting:
 - Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV or by referencing to the O 1s peak of the oxide at a known binding energy (e.g., 530.0 eV).
 [10][16]
 - Fit the V 2p₃/₂ peak with multiple components corresponding to the different oxidation states present.
 - Use a Shirley background for peak fitting.[10][17]
 - Constrain the full width at half maximum (FWHM) and peak shapes (e.g., a mix of
 Gaussian and Lorentzian functions) for each component based on reference spectra of



standard vanadium oxides.

 The relative area of each fitted peak corresponds to the proportion of that oxidation state at the surface.

Table 1: V 2p₃/₂ Binding Energies for Different Vanadium Oxidation States

Oxidation State	V 2p₃/₂ Binding Energy (eV)	Reference(s)
V ⁵⁺	516.6 - 517.7	[3]
V ⁴⁺	515.7 - 516.0	[3]
V3+	515.3 - 515.8	[3]
V2+	512.0 - 513.0	[3]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, which are sensitive to its crystal structure and chemical bonding. Different vanadium oxides and oxidation states exhibit distinct Raman spectra.

Experimental Protocol: Raman Analysis of Vanadium Oxides

- Sample Preparation:
 - Place the sample (powder or thin film) on a microscope slide.
- Data Acquisition:
 - Use a visible laser (e.g., 532 nm or 633 nm) as the excitation source.
 - Focus the laser on the sample and collect the scattered light using a spectrometer.
 - Be mindful of laser-induced heating, which can cause phase transitions in some vanadium oxides.



• Spectral Analysis:

 Compare the obtained Raman spectrum with reference spectra of known vanadium oxide phases to identify the constituent phases and their oxidation states.

Table 2: Characteristic Raman Peaks for Selected Vanadium Oxides

Vanadium Oxide	Oxidation State(s)	Major Raman Peaks (cm⁻¹)	Reference(s)
V2O5	V 5+	145, 197, 284, 405, 483, 528, 703, 994	[18]
VO ₂ (Monoclinic)	V ⁴⁺	195, 224, 310, 392, 616	[18]
V2O3	V 3+	203 (Eg), 231 (A1g), 290 (Eg), 500 (A1g), 590 (Eg)	[1]
V4O7	V ³⁺ , V ⁴⁺	~166, 556, 596, 714 (low temp. phase)	[19]
V ₆ O ₁₃	V ⁴⁺ , V ⁵⁺	~220, 290, 390, 510, 680, 980	[18]

Data Presentation

Table 3: Properties of Selected Mixed-Valence Vanadium Oxides



Compound	Formula	Vanadium Oxidation States	Crystal System	Metal-Insulator Transition Temp. (K)
Vanadium Sesquioxide	V2O3	V 3+	Rhombohedral	~160
Vanadium Dioxide	VO ₂	V ⁴⁺	Monoclinic	~340
Vanadium Pentoxide	V2O5	V 5+	Orthorhombic	~530
V ₃ O ₅	V ³⁺ , V ⁴⁺	Monoclinic	430	
V4O7	V ³⁺ , V ⁴⁺	Triclinic	250	
V5O9	V ³⁺ , V ⁴⁺	Triclinic	135	
V ₆ O ₁₁	V ³⁺ , V ⁴⁺	Triclinic	170	
V ₈ O ₁₅	V ³⁺ , V ⁴⁺	Triclinic	70	_
V3O7	V ⁴⁺ , V ⁵⁺	-	5.2	_
V6O13	V ⁴⁺ , V ⁵⁺	Monoclinic	155	_

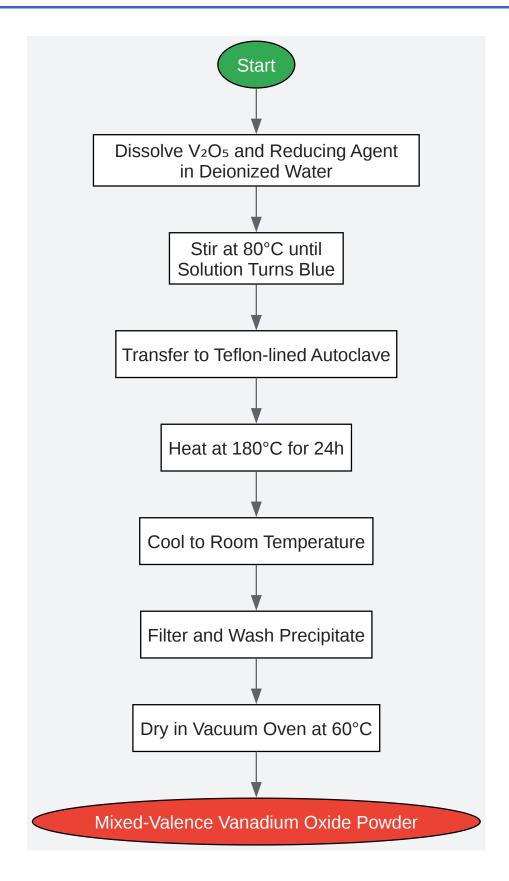
Data compiled from various sources, including[1][6].

Visualizations Signaling Pathways and Logical Relationships

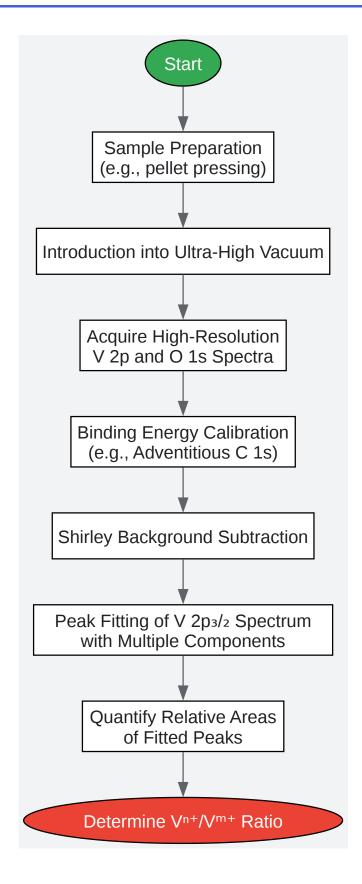












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. arxiv.org [arxiv.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the V2p XPS binding energies for different vanadium oxidation states (V5+ to V0+) [inis.iaea.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. toolify.ai [toolify.ai]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Optimized Atmospheric-Pressure Chemical Vapor Deposition Thermochromic VO2 Thin Films for Intelligent Window Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Vanadium [xpsfitting.com]
- 11. Hydrothermal Synthesis of Nanostructured Vanadium Oxides PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cia.qro.cinvestav.mx [cia.qro.cinvestav.mx]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]



• To cite this document: BenchChem. [A Technical Guide to Mixed Oxidation States in Vanadium Oxides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088964#mixed-oxidation-states-in-vanadium-oxides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com